molecular formula C22H19FN2O4S B11101354 N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide

N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide

Cat. No.: B11101354
M. Wt: 426.5 g/mol
InChI Key: AZINWZSZFAWCAA-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of acetyl, fluorophenyl, and benzenesulfonamido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfonamidation: The reaction of the acetylated phenyl compound with benzenesulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group in the benzenesulfonamido moiety can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide is unique due to its combination of acetyl, fluorophenyl, and benzenesulfonamido groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C22H19FN2O4S/c1-16(26)17-7-11-19(12-8-17)24-22(27)15-25(20-13-9-18(23)10-14-20)30(28,29)21-5-3-2-4-6-21/h2-14H,15H2,1H3,(H,24,27)

InChI Key

AZINWZSZFAWCAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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